(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chiral center, making it optically active. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method involves the reduction of 2,6-dimethylacetophenone using a chiral reducing agent to obtain the desired chiral amine. Another method involves the reductive amination of 2,6-dimethylbenzaldehyde using a chiral amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the selective production of the desired enantiomer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,6-Dimethylacetophenone or 2,6-dimethylbenzaldehyde.
Reduction: 2,6-Dimethylphenylethane.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,6-Dimethylphenyl)ethanamine hydrochloride: The enantiomer of the compound, which may have different biological activities.
2,6-Dimethylphenylethylamine: A structurally similar compound with different functional groups.
2,6-Dimethylbenzylamine: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific biological activities and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
(1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNTMMKLGBLJ-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704148 | |
Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269437-72-0, 1213479-78-7 | |
Record name | Benzenemethanamine, α,2,6-trimethyl-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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